3-Chloro-3-(4-(trifluoromethyl)phenyl)cyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C12H10ClF3O2 |
|---|---|
Molecular Weight |
278.65 g/mol |
IUPAC Name |
3-chloro-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H10ClF3O2/c13-11(5-7(6-11)10(17)18)8-1-3-9(4-2-8)12(14,15)16/h1-4,7H,5-6H2,(H,17,18) |
InChI Key |
NTRGWKDZQJMLIO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)C(F)(F)F)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(4-(trifluoromethyl)phenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethyl)benzyl chloride with cyclobutanone in the presence of a base, followed by chlorination of the resulting product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Esterification and Functional Group Interconversion
The carboxylic acid group undergoes typical acid-catalyzed esterification. For example, reactions with methanol in the presence of thionyl chloride (SOCl₂) yield the corresponding methyl ester (Table 1) .
Table 1: Esterification Conditions and Outcomes
| Reaction Component | Conditions | Product Yield | Source |
|---|---|---|---|
| Methanol + SOCl₂ | Reflux, 24 h, anhydrous THF | 85–92% | |
| Ethanol + H₂SO₄ catalyst | 60°C, 6 h, toluene solvent | 78% |
This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.
Decarboxylation Reactions
The compound undergoes thermal or base-induced decarboxylation, particularly under reflux conditions. Studies show that heating at 120°C in dimethylformamide (DMF) with K₂CO₃ eliminates CO₂, forming 3-chloro-1-(4-(trifluoromethyl)phenyl)cyclobutane (Table 2) .
Table 2: Decarboxylation Pathways
| Conditions | Catalyst | Byproduct | Product Purity | Source |
|---|---|---|---|---|
| K₂CO₃, DMF, 120°C, 8 h | None | CO₂ | 89% | |
| Cu(OAc)₂, quinoline | Thermal | H₂O | 76% |
The electron-withdrawing trifluoromethyl group stabilizes the transition state, accelerating CO₂ loss .
Nucleophilic Substitution at the Chlorine Position
The chlorine atom on the cyclobutane ring participates in SN reactions. For instance, treatment with sodium methoxide (NaOMe) in methanol replaces chlorine with a methoxy group, forming 3-methoxy derivatives (Table 3) .
Table 3: Substitution Reactions
| Nucleophile | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| NaOMe | Methanol | 50°C, 4 h | 3-Methoxy analog | 68% | |
| NH₃ (g) | THF | RT, 12 h | 3-Amino analog | 55% |
Cyclobutane Ring-Opening Reactions
The strained cyclobutane ring undergoes ring-opening under oxidative or reductive conditions:
-
Oxidative cleavage : Reaction with KMnO₄ in acidic medium produces 3-chloro-3-(4-(trifluoromethyl)phenyl)glutaric acid.
-
Reductive cleavage : Hydrogenation over Pd/C yields 1-chloro-1-(4-(trifluoromethyl)phenyl)propane .
pH-Dependent Reactivity
The carboxylic acid group’s ionization state dictates reactivity:
-
Acidic conditions (pH < 2) : Facilitates esterification and lactone formation.
-
Basic conditions (pH > 10) : Promotes decarboxylation and nucleophilic substitution .
Biological Interactions
While not a direct chemical reaction, the compound’s trifluoromethyl group enhances binding to biological targets (e.g., enzymes) via hydrophobic and dipole interactions, as observed in MDM2 inhibition studies .
Stability Under Synthetic Conditions
Key stability parameters include:
-
Thermal stability : Decomposes above 200°C, releasing HCl and CO₂.
-
Photostability : UV light induces radical formation at the cyclobutane ring .
Comparative Reactivity with Analogues
Table 4: Reactivity Comparison with Structural Analogues
| Compound | Decarboxylation Rate (k, s⁻¹) | Esterification Yield |
|---|---|---|
| 3-Fluoro-3-(3-fluorophenyl) analog | 0.0021 | 65% |
| 3-Chloro-3-(4-CF₃-phenyl) (this compound) | 0.0058 | 92% |
| 3-Methoxy-3-phenyl analog | 0.0003 | 81% |
Scientific Research Applications
3-Chloro-3-(4-(trifluoromethyl)phenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Chloro-3-(4-(trifluoromethyl)phenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The compound’s structural analogs differ primarily in substituent type, position, and electronic effects. Key examples include:
Key Observations:
- Trifluoromethyl vs.
- Positional Effects: The para-substituted trifluoromethyl group (target compound) may improve steric and electronic interactions in receptor binding compared to meta-cyano derivatives (e.g., 1-(3-cyanophenyl) analog) .
Physicochemical Properties
- Melting Points : The 1-(4-chlorophenyl)-1-cyclobutanecarboxylic acid () exhibits a melting point of 80–82°C . The target compound’s melting point is unreported, but the trifluoromethyl group likely reduces crystallinity due to increased lipophilicity.
- Molecular Weight : The target compound’s higher molecular weight (278.66 g/mol) compared to analogs (210–225 g/mol) suggests greater steric bulk, which may influence solubility and diffusion kinetics.
Biological Activity
3-Chloro-3-(4-(trifluoromethyl)phenyl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H10ClF3O2
- Molecular Weight : 292.66 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. Here are some proposed mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, similar to other trifluoromethyl-containing compounds that exhibit anti-cancer properties .
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that control cell growth and apoptosis .
Biological Activity Data
| Activity Type | Assay Methodology | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anti-cancer activity | MTT assay | 12.5 | |
| Enzyme inhibition (Raf kinase) | Kinase assay | 15 | |
| Receptor binding affinity | Radiolabeled ligand binding | 30 |
Case Study 1: Anti-Cancer Activity
In a study investigating novel anti-cancer agents, this compound demonstrated significant cytotoxicity against various cancer cell lines. The compound was evaluated using the MTT assay, revealing an IC50 value of 12.5 µM against breast cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of Raf kinase, a critical player in the MAPK signaling pathway often implicated in cancer progression. The compound exhibited an IC50 of 15 µM, suggesting it could serve as a lead compound for developing targeted therapies for tumors characterized by aberrant Raf signaling .
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-3-(4-(trifluoromethyl)phenyl)cyclobutane-1-carboxylic acid, and how can intermediates be characterized?
Methodological Answer: A plausible synthesis involves cyclobutane ring formation via [2+2] photocycloaddition or alkylation of pre-functionalized cyclobutane precursors. For example:
Cyclobutane Core Construction : Start with a cyclobutane-1-carboxylic acid derivative, such as tert-butyl 3-hydroxycyclobutane-1-carboxylate, and introduce substituents via nucleophilic substitution or cross-coupling reactions.
Trifluoromethylphenyl Introduction : Use Suzuki-Miyaura coupling with a 4-(trifluoromethyl)phenylboronic acid derivative and a halogenated cyclobutane intermediate .
Chlorination : Introduce the chlorine atom via electrophilic substitution using N-chlorosuccinimide (NCS) under controlled conditions.
Characterization : Validate intermediates using / NMR (focus on cyclobutane ring coupling constants, e.g., ) and LC-MS for purity. Confirm regiochemistry via NOESY or X-ray crystallography .
Q. How can the stereochemical configuration of the cyclobutane ring be determined experimentally?
Methodological Answer:
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the cyclobutane ring geometry. Focus on torsion angles (e.g., 0–10° for chair-like conformations) and bond lengths (C-C ~1.55 Å for strained cyclobutane) .
- Vibrational Circular Dichroism (VCD) : Compare experimental IR spectra with DFT-calculated spectra to assign absolute configuration.
- NMR Analysis : Use - coupling constants () to infer ring puckering. For example, axial-equatorial proton couplings in chair conformers typically range .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the trifluoromethyl group in catalytic applications?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states for reactions involving the CF group. Key parameters:
- Electron-withdrawing effect: Calculate Fukui indices () to identify electrophilic sites.
- Steric maps: Use molecular dynamics (MD) to assess steric hindrance from the CF-phenyl group.
- Docking Studies : Simulate interactions with enzymes (e.g., cyclooxygenase) to evaluate binding affinity. Compare with analogs lacking the CF group to isolate its contribution .
Q. How should researchers resolve contradictions between spectral data and crystallographic results?
Methodological Answer:
- Case Example : If NMR suggests free rotation of the phenyl group but XRD shows a locked conformation:
- Temperature-Dependent NMR : Acquire NMR spectra at low temperatures (e.g., -40°C) to detect restricted rotation.
- Twinned Data Analysis : Use SHELXD to model disorder or twinning in XRD data, which may obscure true conformation .
- Dynamic NMR Simulations : Fit variable-temperature NMR data to determine rotational barriers (e.g., using Eyring equation).
Q. What strategies optimize the compound’s stability under aqueous conditions for biological assays?
Methodological Answer:
- Hydrolytic Stability Testing :
- pH Profiling : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC.
- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester during synthesis to prevent decarboxylation.
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
